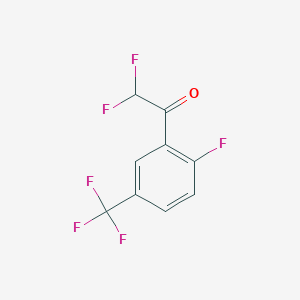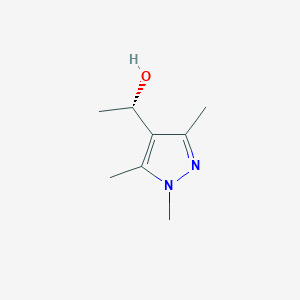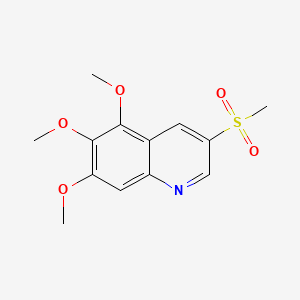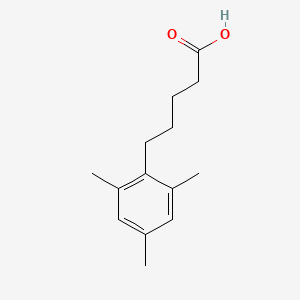![molecular formula C9H15Cl B13608022 1-(Chloromethyl)bicyclo[2.2.2]octane CAS No. 66618-90-4](/img/structure/B13608022.png)
1-(Chloromethyl)bicyclo[2.2.2]octane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Chloromethyl)bicyclo[222]octane is an organic compound with the molecular formula C9H15Cl It is a bicyclic structure featuring a chloromethyl group attached to a bicyclo[222]octane framework
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-(Chloromethyl)bicyclo[2.2.2]octane can be synthesized through several methods. One common approach involves the chloromethylation of bicyclo[2.2.2]octane. This reaction typically uses formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction conditions often require controlled temperatures and specific reaction times to ensure high yields and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve large-scale chloromethylation processes, utilizing continuous flow reactors to maintain consistent reaction conditions and optimize production efficiency. The use of advanced catalysts and purification techniques ensures the production of high-purity compounds suitable for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
1-(Chloromethyl)bicyclo[2.2.2]octane undergoes several types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction Reactions: Reduction of the chloromethyl group can yield hydrocarbons or other reduced derivatives
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents
Major Products
Substitution: Formation of azides, thiocyanates, or other substituted derivatives.
Oxidation: Formation of alcohols, aldehydes, or carboxylic acids.
Reduction: Formation of hydrocarbons or other reduced compounds
Applications De Recherche Scientifique
1-(Chloromethyl)bicyclo[2.2.2]octane has several applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a ligand in biochemical assays and as a precursor for biologically active compounds.
Medicine: Explored for its potential in drug development, particularly in designing molecules with specific pharmacological properties.
Industry: Utilized in the synthesis of specialty chemicals, polymers, and materials with unique properties
Mécanisme D'action
The mechanism of action of 1-(Chloromethyl)bicyclo[2.2.2]octane involves its reactivity as an electrophile due to the presence of the chloromethyl group. This electrophilic nature allows it to participate in various nucleophilic substitution reactions, forming covalent bonds with nucleophiles. The bicyclic structure provides rigidity and stability, influencing the compound’s reactivity and interaction with other molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Diazabicyclo[2.2.2]octane (DABCO): A bicyclic compound with nitrogen atoms, used as a catalyst and reagent in organic synthesis.
Quinuclidine: Similar bicyclic structure with a nitrogen atom, used in medicinal chemistry and as a catalyst.
Bicyclo[2.2.2]octane Derivatives: Various derivatives with different functional groups, used in materials science and organic synthesis.
Uniqueness
1-(Chloromethyl)bicyclo[2.2.2]octane is unique due to its chloromethyl functional group, which imparts specific reactivity and allows for the formation of a wide range of derivatives. Its rigid bicyclic structure also provides distinct steric and electronic properties, making it valuable in various chemical and industrial applications .
Propriétés
Numéro CAS |
66618-90-4 |
|---|---|
Formule moléculaire |
C9H15Cl |
Poids moléculaire |
158.67 g/mol |
Nom IUPAC |
1-(chloromethyl)bicyclo[2.2.2]octane |
InChI |
InChI=1S/C9H15Cl/c10-7-9-4-1-8(2-5-9)3-6-9/h8H,1-7H2 |
Clé InChI |
YKSXILUTMOSRKB-UHFFFAOYSA-N |
SMILES canonique |
C1CC2(CCC1CC2)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![5-(3-Bromopropyl)bicyclo[2.2.1]hept-2-ene](/img/structure/B13607965.png)









